molecular formula C16H28N2O4 B7450959 Tert-butyl 3,3-dimethyl-2-[2-(prop-2-enoylamino)ethylcarbamoyl]butanoate

Tert-butyl 3,3-dimethyl-2-[2-(prop-2-enoylamino)ethylcarbamoyl]butanoate

Cat. No. B7450959
M. Wt: 312.40 g/mol
InChI Key: WADIGXYARIAJCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3,3-dimethyl-2-[2-(prop-2-enoylamino)ethylcarbamoyl]butanoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of tert-butyl 3,3-dimethyl-2-[2-(prop-2-enoylamino)ethylcarbamoyl]butanoate is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins, which may be responsible for its anticancer and protein-protein interaction inhibition properties.
Biochemical and Physiological Effects:
Tert-butyl 3,3-dimethyl-2-[2-(prop-2-enoylamino)ethylcarbamoyl]butanoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis in cancer cells, inhibit the migration and invasion of cancer cells, and inhibit the activity of certain enzymes and proteins. In vivo studies have shown that it can reduce tumor growth in mice.

Advantages and Limitations for Lab Experiments

The advantages of using tert-butyl 3,3-dimethyl-2-[2-(prop-2-enoylamino)ethylcarbamoyl]butanoate in lab experiments include its potential anticancer and protein-protein interaction inhibition properties, as well as its unique chemical structure. However, its limitations include its complex synthesis method and limited availability.

Future Directions

There are several future directions for the study of tert-butyl 3,3-dimethyl-2-[2-(prop-2-enoylamino)ethylcarbamoyl]butanoate. One direction is to further investigate its potential as an anticancer agent and protein-protein interaction inhibitor. Another direction is to explore its potential use in material science and the development of new materials with unique properties. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
In conclusion, tert-butyl 3,3-dimethyl-2-[2-(prop-2-enoylamino)ethylcarbamoyl]butanoate is a chemical compound with potential applications in various fields. Its complex synthesis method and limited availability make it a challenging compound to work with, but its potential anticancer and protein-protein interaction inhibition properties make it a promising compound for further research.

Synthesis Methods

Tert-butyl 3,3-dimethyl-2-[2-(prop-2-enoylamino)ethylcarbamoyl]butanoate can be synthesized through a multistep reaction process. The first step involves the reaction of tert-butyl 3,3-dimethyl-2-oxobutanoate with ethyl chloroformate to form tert-butyl 3,3-dimethyl-2-(ethoxycarbonyl)-2-oxobutanoate. The second step involves the reaction of tert-butyl 3,3-dimethyl-2-(ethoxycarbonyl)-2-oxobutanoate with ethylenediamine to form tert-butyl 3,3-dimethyl-2-[2-(aminoethylcarbamoyl)butanoyl]butanoate. The final step involves the reaction of tert-butyl 3,3-dimethyl-2-[2-(aminoethylcarbamoyl)butanoyl]butanoate with acryloyl chloride to form tert-butyl 3,3-dimethyl-2-[2-(prop-2-enoylamino)ethylcarbamoyl]butanoate.

Scientific Research Applications

Tert-butyl 3,3-dimethyl-2-[2-(prop-2-enoylamino)ethylcarbamoyl]butanoate has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent. In drug discovery, it has been studied for its ability to inhibit protein-protein interactions. In material science, it has been studied for its potential use in the development of new materials with unique properties.

properties

IUPAC Name

tert-butyl 3,3-dimethyl-2-[2-(prop-2-enoylamino)ethylcarbamoyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-8-11(19)17-9-10-18-13(20)12(15(2,3)4)14(21)22-16(5,6)7/h8,12H,1,9-10H2,2-7H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADIGXYARIAJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NCCNC(=O)C=C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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